

Application Notes and Protocols for the Reaction of Benzoylacetone with Internal Alkynes

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Compound of Interest

Compound Name: *3-Oxo-4-phenylbutanenitrile*

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Introduction

The reaction of benzoylacetone and its derivatives with internal alkynes has emerged as a powerful tool in synthetic organic chemistry for the construction of complex, polycyclic aromatic compounds. These reactions, often catalyzed by transition metals such as rhodium, provide efficient pathways to synthesize valuable heterocyclic scaffolds, including naphtho[1,8-bc]pyrans and carbazoles. These structural motifs are of significant interest to the pharmaceutical industry due to their presence in numerous biologically active molecules with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the rhodium-catalyzed reaction of benzoylacetone and a related indolyl analogue with internal alkynes. While direct gold-catalyzed protocols for this specific transformation are not as prevalent in the literature, a general protocol for gold-catalyzed pyridine synthesis is also included to highlight the utility of gold catalysis in constructing nitrogen-containing heterocycles. The information presented herein is intended to guide researchers in the synthesis and exploration of these compounds for applications in drug discovery and development.

Rhodium-Catalyzed Cascade Annulation of Benzoylacetonitrile with Internal Alkynes

Rhodium(III)-catalyzed cascade oxidative annulation of benzoylacetonitrile with internal alkynes provides an efficient route to substituted naphtho[1,8-bc]pyrans.^[1] The reaction proceeds through a stepwise process involving sequential C(sp²)-H/C(sp³)-H and C(sp²)-H/O-H bond cleavages and annulation with the alkyne.^[1] A 1-naphthol intermediate is formed in the first step of this cascade.^[1]

A computational study has shown that the cleavage of the C(sp³)-H bond is the rate-determining step of the catalytic cycle.^[2]

Experimental Protocol: Synthesis of Naphtho[1,8-bc]pyrans

This protocol is adapted from the supporting information of a computational study on the rhodium-catalyzed cascade oxidative annulation of benzoylacetonitrile with alkynes.

General Procedure:

A mixture of benzoylacetonitrile (0.2 mmol, 1.0 equiv), the internal alkyne (0.5 mmol, 2.5 equiv), [Cp*RhCl₂]₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv) in 2 mL of dichloroethane (DCE) is stirred at 120 °C for 24 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired naphtho[1,8-bc]pyran product.

Data Presentation: Synthesis of Naphtho[1,8-bc]pyrans

Entry	Benzoylacetonitrile	Internal Alkyne	Product	Yield (%)
1	Benzoylacetonitrile	Diphenylacetylene	2,3-Diphenyl-8-cyanobenzo[h]chromene	85
2	4-Methylbenzoylacetonitrile	Diphenylacetylene	2,3-Diphenyl-6-methyl-8-cyanobenzo[h]chromene	82
3	4-Methoxybenzoylacetonitrile	Diphenylacetylene	2,3-Diphenyl-6-methoxy-8-cyanobenzo[h]chromene	78
4	Benzoylacetonitrile	1,2-di-p-tolylacetylene	2,3-Di-p-tolyl-8-cyanobenzo[h]chromene	88
5	Benzoylacetonitrile	1-phenyl-2-p-tolylacetylene	Mixture of regioisomers	80

Yields are isolated yields and may vary depending on the specific substrates and reaction conditions.

Rhodium-Catalyzed Synthesis of Substituted Carbazoles

The rhodium-catalyzed oxidative annulation has been extended to 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes to afford substituted carbazoles.^[3] This reaction involves a formal Rh(III)-catalyzed (4+2) cycloaddition.^[3] Depending on the stoichiometry of the alkyne, tandem (4+2) and (5+2) cycloadditions can occur to yield 4H-oxepino[2,3,4,5-def]carbazoles.^[3]

Experimental Protocol: Synthesis of Carbazoles from Indolyl- β -ketonitriles

This protocol is adapted from the experimental procedure for the rhodium-catalyzed C2 and C4 C-H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes.[3]

General Procedure:

To a screw-capped vial are added 3-(1H-indol-3-yl)-3-oxopropanenitrile (0.2 mmol, 1.0 equiv), the internal alkyne (0.44 mmol, 2.2 equiv), $[\text{Cp}^*\text{RhCl}_2]_2$ (0.005 mmol, 2.5 mol%), AgSbF_6 (0.02 mmol, 10 mol%), and $\text{Cu}(\text{OAc})_2$ (0.4 mmol, 2.0 equiv). The vial is sealed and the mixture is stirred in 1,2-dichloroethane (2.0 mL) at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of celite and the solvent is evaporated. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired carbazole product.

Data Presentation: Synthesis of Substituted Carbazoles

Entry	Indolyl- β -ketonitrile	Internal Alkyne	Product	Yield (%)
1	3-(1H-indol-3-yl)-3-oxopropanenitrile	Diphenylacetylene	1,2-Diphenyl-9H-carbazole-4-carbonitrile	92
2	3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile	Diphenylacetylene	1,2-Diphenyl-9-methyl-9H-carbazole-4-carbonitrile	95
3	3-(1H-indol-3-yl)-3-oxopropanenitrile	1,2-di-p-tolylacetylene	1,2-Di-p-tolyl-9H-carbazole-4-carbonitrile	89
4	3-(1H-indol-3-yl)-3-oxopropanenitrile	1-phenyl-1-propyne	1-Methyl-2-phenyl-9H-carbazole-4-carbonitrile	75 (major regioisomer)

Yields are isolated yields and may vary depending on the specific substrates and reaction conditions.

Gold-Catalyzed Synthesis of Functionalized Pyridines (A Related Methodology)

While a direct gold-catalyzed reaction of benzoylacetone with internal alkynes for pyridine synthesis is not well-documented, gold catalysis is a powerful tool for the synthesis of various heterocycles, including pyridines, from different starting materials. For instance, a gold-catalyzed reaction of 2-propargyl 2H-azirine derivatives has been developed for the formation of polysubstituted functionalized pyridines.^[4] This transformation proceeds with low catalyst loading and exhibits high functional-group tolerance.^[4]

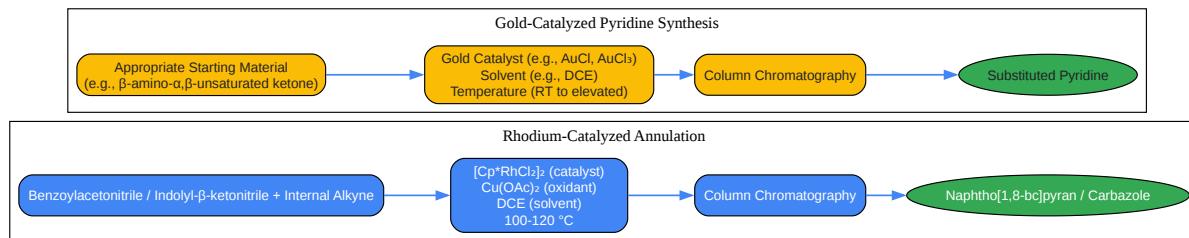
General Experimental Protocol for Gold-Catalyzed Pyridine Synthesis

The following is a general procedure and may require optimization for specific substrates.

General Procedure:

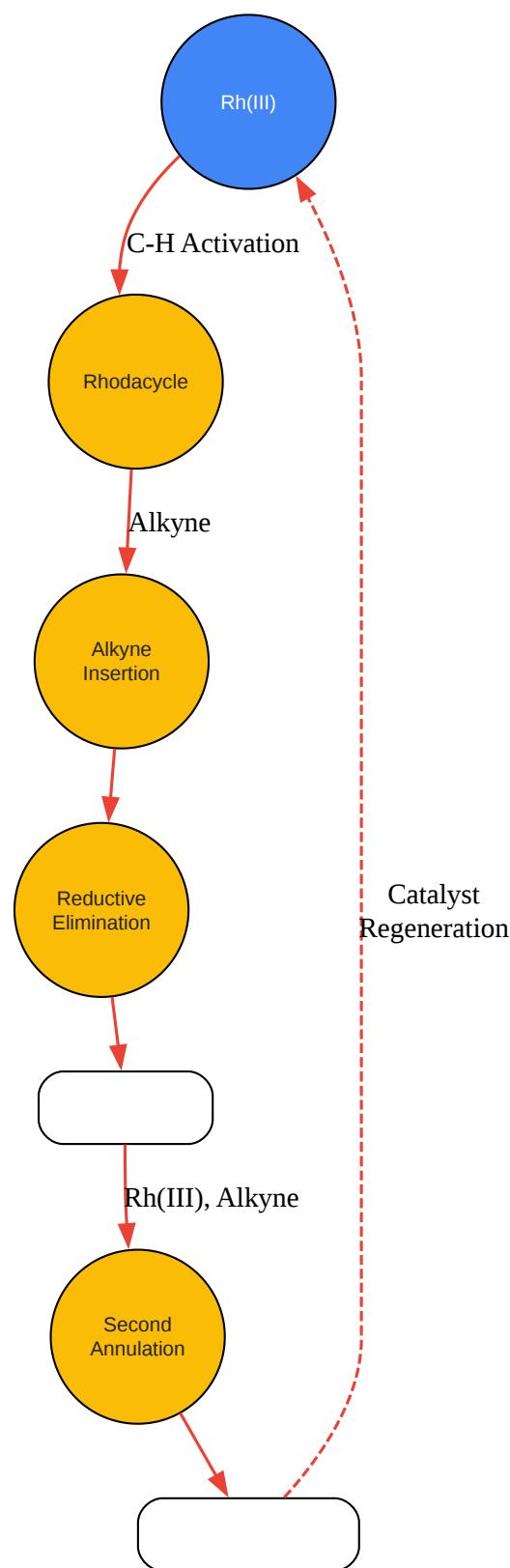
To a solution of the appropriate starting material (e.g., a β -amino- α,β -unsaturated ketone or a propargyl derivative) in a suitable solvent (e.g., DCE, toluene, or acetonitrile) is added a gold(I) or gold(III) catalyst (e.g., AuCl, AuCl₃, or a phosphine gold complex) (1-5 mol%). The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the substituted pyridine.

Mandatory Visualizations



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Caption: General experimental workflow for rhodium and gold-catalyzed reactions.



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Caption: Simplified rhodium-catalyzed cascade annulation pathway.

Applications in Drug Discovery

The heterocyclic scaffolds synthesized through these reactions are of considerable interest to drug development professionals due to their diverse pharmacological activities.

- **Carbazoles:** Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.^[3] The ability to rapidly synthesize substituted carbazoles allows for the generation of libraries of compounds for screening and lead optimization in various therapeutic areas.
- **Naphtho[1,8-bc]pyrans:** The naphthopyran core is found in various natural products and synthetic compounds with significant biological properties. For instance, certain naphthopyran derivatives have been investigated as c-Myb inhibitors, microtubule-targeting agents, and for their antiangiogenic properties, making them promising candidates for cancer therapy.

The synthetic methods described herein provide a valuable platform for medicinal chemists to access novel and diverse chemical matter for drug discovery programs. The ability to systematically modify the substitution patterns on the benzoylacetonitrile, the internal alkyne, and the resulting heterocyclic core allows for the exploration of structure-activity relationships and the development of potent and selective therapeutic agents.

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